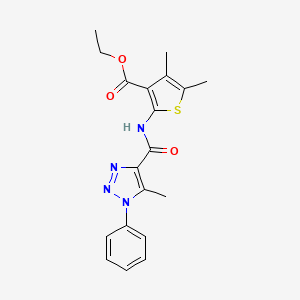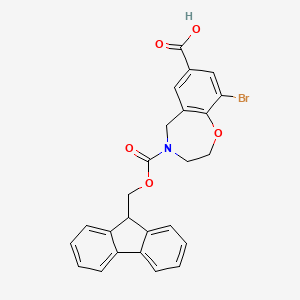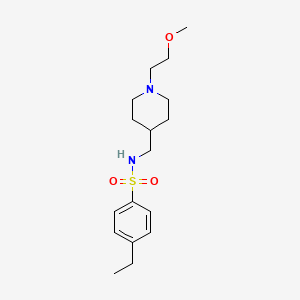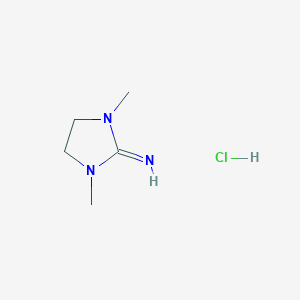
ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)thiophene-3-carboxylate often involves intricate reactions that yield structurally complex molecules. For example, the synthesis and characterization of similar compounds like ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been described through experimental and theoretical (DFT and AIM) studies. These processes are known for their exothermic and spontaneous nature at room temperature, showcasing intricate molecular interactions and the formation of dimers in solid states through intermolecular heteronuclear hydrogen bonding (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target compound is stabilized by various intramolecular and intermolecular interactions. These structures often exhibit significant hydrogen bonding, contributing to their stability and reactivity. For instance, compounds like N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea showcase molecular structures stabilized by intramolecular hydrogen bonding, arranged in specific graph-set motifs, which is a common characteristic among such complex molecules (Dolzhenko et al., 2010).
Chemical Reactions and Properties
The chemical reactions forming these compounds often involve multistep synthesis with reactions like ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. These reactions contribute to the formation of complex structures with unique properties, as observed in reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea (Ledenyova et al., 2018).
科学的研究の応用
Antiproliferative Activity
A study on thiophene and thienopyrimidine derivatives, including compounds structurally related to ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)thiophene-3-carboxylate, demonstrated significant antiproliferative activity against cancer cell lines. Notably, certain compounds exhibited remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, suggesting potential for the development of new anticancer agents (Ghorab et al., 2013).
Chemical Reactions and Mechanisms
Research into the reactivity of similar compounds has provided insights into novel chemical reactions and mechanisms. For example, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea under specific conditions, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, has been documented, showcasing the complex chemistry these molecules can undergo (Ledenyova et al., 2018).
Synthetic Utility
The synthetic utility of heteroaromatic azido compounds, including the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, illustrates the versatility of these molecules in synthesizing a wide range of heterocyclic compounds. Such research underscores the importance of these compounds in developing novel materials and pharmaceuticals (Westerlund, 1980).
作用機序
Target of Action
It’s worth noting that compounds containing indole and imidazole scaffolds, similar to stk867654, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that STK867654 may also interact with multiple targets.
Mode of Action
The exact mode of action of STK867654 is currently unknown due to the lack of specific information. Compounds with similar structures have been reported to interact with their targets, leading to various biological responses
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities . These activities suggest that STK867654 may have diverse molecular and cellular effects.
将来の方向性
The future directions in the research of such compounds often involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
特性
IUPAC Name |
ethyl 4,5-dimethyl-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-5-26-19(25)15-11(2)13(4)27-18(15)20-17(24)16-12(3)23(22-21-16)14-9-7-6-8-10-14/h6-10H,5H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSCRLBVNDBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)
![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)
![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)


![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

